molecular formula C16H16N2O5S B2777002 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1251548-65-8

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2777002
M. Wt: 348.37
InChI Key: RMDUBLORBXPARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group and a 2-hydroxy-2-(thiophen-3-yl)ethyl group linked by an oxalamide moiety .

Scientific Research Applications

Anticancer Properties

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide and its analogs have been studied for their potential anticancer properties. Research has shown that compounds with a similar structure possess antiproliferative activity against cancer cells. For example, hydroxyl-containing benzo[b]thiophene analogs have demonstrated selectivity towards laryngeal cancer cells. They enhance antioxidant enzyme activity and reduce ROS production, which correlates with their antiproliferative effect in cancer cells. They also induce apoptosis by increasing the BAX/BCL-2 ratio and activating the caspase cascade (Haridevamuthu et al., 2023).

Synthesis of Novel Heterocycles

This compound's structural analogs have been utilized in the synthesis of novel heterocyclic compounds with potential pharmacological applications. For instance, ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been used to synthesize new heterocycles showing potent anticancer activity against various human cancer cell lines (Abdel-Motaal et al., 2020).

Role in Metastasis of Breast Cancer

Compounds with a similar structure have been implicated in the metastasis of breast cancer. Collagen prolyl hydroxylases, critical for collagen deposition by breast cancer cells, can be targeted by these compounds. Their expression promotes cancer cell alignment along collagen fibers, resulting in enhanced invasion and metastasis (Gilkes et al., 2013).

Analgesic Properties

Analogous compounds have demonstrated significant analgesic properties. For instance, bis(3,4-dihydroquinoxalin-2(1H)-one) and bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) derivatives, which share structural similarities, have shown superior in vivo analgesic activity compared to reference drugs like metamizole sodium (Kulakov et al., 2017).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-12(10-3-6-24-9-10)8-17-15(20)16(21)18-11-1-2-13-14(7-11)23-5-4-22-13/h1-3,6-7,9,12,19H,4-5,8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDUBLORBXPARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.